Vortioxetine Impurity 4
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Overview
Description
Vortioxetine Impurity 4 is a degradation product of the antidepressant drug vortioxetine, which is used to treat major depressive disorder. Understanding the impurities of vortioxetine is crucial for pharmacokinetic studies, which explore how the body absorbs, distributes, metabolizes, and excretes the drug .
Mechanism of Action
Target of Action
Vortioxetine Impurity 4, like Vortioxetine, primarily targets the serotonin transporter and various serotonin receptors . It acts as a serotonin reuptake inhibitor (SRI) through inhibition of the serotonin transporter, as a partial agonist of the 5-HT1B receptor, an agonist of 5-HT1A, and an antagonist of the 5-HT3, 5-HT1D, and 5-HT7 receptors . These receptors play a crucial role in mood regulation and the antidepressant effects of serotonin reuptake inhibitors .
Mode of Action
This compound interacts with its targets to modulate the serotonin neurotransmitter system . It enhances the release of serotonin by inhibiting the serotonin transporter . Additionally, it acts as a partial agonist of the 5-HT1B receptor, an agonist of 5-HT1A, and an antagonist of the 5-HT3, 5-HT1D, and 5-HT7 receptors . This multimodal mechanism of action leads to enhanced release of various neurotransmitters, including serotonin .
Biochemical Pathways
The compound’s interaction with its targets affects the serotonin neurotransmitter system, leading to changes in downstream biochemical pathways . Specifically, it enhances the release of glutamate and inhibits the release of GABA (gamma amino butyric acid) from downstream neurons in various brain circuits such as the prefrontal cortex and hippocampus .
Pharmacokinetics
The pharmacokinetics of Vortioxetine, which can be assumed to be similar for this compound, are linear and dose-proportional . The mean terminal half-life is approximately 66 hours, and steady-state plasma concentrations are generally achieved within 2 weeks of dosing . The mean absolute oral bioavailability of Vortioxetine is 75%, indicating a high level of bioavailability . Vortioxetine is metabolized by cytochrome P450 enzymes and subsequently by uridine diphosphate glucuronosyltransferase .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its modulation of the serotonin neurotransmitter system . This results in enhanced release of serotonin and other neurotransmitters, leading to improvements in mood and cognitive symptoms .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, exposure to sunlight can lead to photodegradation . Additionally, the compound’s action can be affected by the presence of other drugs, particularly those that inhibit or induce the cytochrome P450 enzymes involved in its metabolism .
Biochemical Analysis
Biochemical Properties
Vortioxetine Impurity 4, similar to Vortioxetine, may interact with various enzymes, proteins, and other biomolecules. Vortioxetine is known to bind with high affinity to the serotonin transporter, enhancing serotonin in the central nervous system by way of inhibition of reuptake . It’s plausible that this compound might have similar interactions.
Cellular Effects
Considering its relation to Vortioxetine, it might influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Vortioxetine is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Vortioxetine has been shown to have a favorable pharmacokinetic profile with dose-proportional and linear exposure, moderate oral bioavailability, extensive tissue distribution, and a long elimination half-life .
Dosage Effects in Animal Models
Vortioxetine has been shown to improve performance on objective measures that cover a broad range of cognitive domains in animal models .
Metabolic Pathways
Vortioxetine is metabolized by cytochrome P450 enzymes and subsequently by uridine diphosphate glucuronosyltransferase .
Transport and Distribution
Vortioxetine has a favorable pharmacokinetic profile with extensive tissue distribution .
Subcellular Localization
Vortioxetine is known to modify the release of both glutamate and GABA (gamma amino butyric acid) within various brain circuits .
Preparation Methods
The preparation of Vortioxetine Impurity 4 involves the reaction of thiocetin with bromoacetyl chloride in the presence of sodium bicarbonate and toluene. The reaction is carried out at room temperature and then heated to reflux at 120°C for 24 hours. The product is then purified using column chromatography with a mixture of ethyl acetate and n-hexane .
Chemical Reactions Analysis
Vortioxetine Impurity 4 undergoes various chemical reactions, including:
Oxidation: It is sensitive to oxidative conditions, leading to the formation of different degradation products.
Photolysis: Exposure to light can cause the compound to degrade.
Hydrolysis: It can undergo hydrolysis under acidic or alkaline conditions.
Common reagents used in these reactions include oxidizing agents, light exposure, and acidic or alkaline solutions. The major products formed from these reactions are various degradation products that can be analyzed using high-performance liquid chromatography .
Scientific Research Applications
Vortioxetine Impurity 4 is primarily used in research to develop and validate analytical methods for the determination of vortioxetine and its impurities in pharmaceutical formulations. These studies are essential for ensuring the safety, efficacy, and quality of the drug. The compound is also used in stability studies to understand the degradation pathways of vortioxetine under different stress conditions .
Comparison with Similar Compounds
Vortioxetine Impurity 4 can be compared with other impurities of vortioxetine, such as Isomer-1, Isomer-2, and Isomer-3. These impurities are structurally similar but differ in their positional isomerism. The unique aspect of this compound is its specific formation pathway and its role in the degradation of vortioxetine .
Conclusion
Understanding this compound is essential for the comprehensive analysis of vortioxetine’s pharmacokinetics and stability. Its preparation, chemical reactions, and research applications provide valuable insights into the quality control and safety of vortioxetine as a pharmaceutical product.
Properties
IUPAC Name |
1-[2-(2,3-dimethylphenyl)sulfanylphenyl]piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2S/c1-14-6-5-9-17(15(14)2)21-18-8-4-3-7-16(18)20-12-10-19-11-13-20/h3-9,19H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZNYQPTDBKBSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)SC2=CC=CC=C2N3CCNCC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.